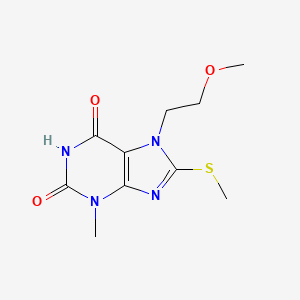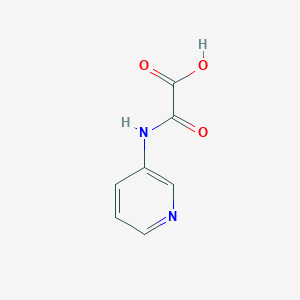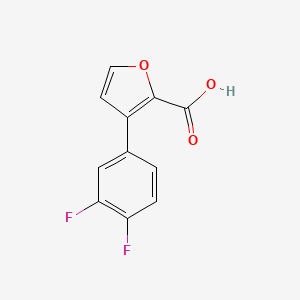![molecular formula C21H19NO6 B2820885 2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850802-19-6](/img/structure/B2820885.png)
2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a chromeno ring, which is a fused ring system incorporating a benzene ring and a pyran ring. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and chromeno rings, along with the trimethoxyphenyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the trimethoxyphenyl group could potentially increase its lipophilicity, which could influence its solubility and permeability properties .Aplicaciones Científicas De Investigación
Photoluminescent Conjugated Polymers
Research into π-conjugated polymers containing related structures, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlights their potential for electronic applications due to good solubility, processability into thin films, and strong photoluminescence. These polymers show promise in fields such as organic electronics, where their photophysical properties can be harnessed for light-emitting devices (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
Derivatives of similar chemical frameworks, like 1H-pyrrole-2,5-dione derivatives, have been studied for their ability to inhibit the corrosion of carbon steel in hydrochloric acid media. These compounds have shown to act as effective corrosion inhibitors, indicating their potential application in protecting metals against corrosion in acidic environments (Zarrouk et al., 2015).
Electrochromic Applications
Conjugated polymers based on diketopyrrolopyrrole (DPP) backbones, similar to the target molecule, have been synthesized for use in electrochromic devices. These materials exhibit promising electrochromic properties, including high optical contrast and redox stability, suitable for applications in smart windows and displays (Shi et al., 2016).
Chemosensors for Metal Ions
Naphthoquinone-based compounds, while not identical, share functional similarity with the target molecule and have been synthesized for use as chemosensors for transition metal ions. These chemosensors display selectivity towards certain metal ions, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis of Complex Organic Structures
Efficient synthetic routes for producing complex organic structures, including those similar to the target molecule, have been explored. These methods enable the construction of compounds with significant biological or chemical activity, offering potential applications in pharmaceuticals and organic materials (Vydzhak et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . By inhibiting Hsp90, it affects protein folding and degradation . By inhibiting TrxR, it disrupts the cellular redox balance . By inhibiting HLSD1, it affects gene expression . By inhibiting ALK2, it disrupts signal transduction . By inhibiting P-gp, it affects drug resistance . By inhibiting platelet-derived growth factor receptor β, it affects cell growth .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets . It has also displayed anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-22-16(12-9-10-14(25-2)19(27-4)18(12)26-3)15-17(23)11-7-5-6-8-13(11)28-20(15)21(22)24/h5-10,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBMNNYJVDEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)


![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)
![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)
![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)